molecular formula C8H7N3O2 B1412316 Methyl 2-amino-5-cyanonicotinate CAS No. 1227048-81-8

Methyl 2-amino-5-cyanonicotinate

Cat. No.: B1412316
CAS No.: 1227048-81-8
M. Wt: 177.16 g/mol
InChI Key: YXRKEGJJWJLXNA-UHFFFAOYSA-N
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Description

Methyl 2-amino-5-cyanonicotinate is a useful research compound. Its molecular formula is C8H7N3O2 and its molecular weight is 177.16 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

Methyl 2-amino-5-cyanonicotinate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in the nicotinic acid pathway, influencing the synthesis and metabolism of nicotinic acid derivatives. The nature of these interactions includes binding to active sites of enzymes, leading to either inhibition or activation of enzymatic activity .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to impact the expression of genes involved in the nicotinic acid pathway, thereby altering cellular metabolism and energy production. Additionally, it can affect cell signaling pathways such as the MAPK and PI3K/Akt pathways, leading to changes in cell proliferation and survival .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Specifically, it binds to the active sites of enzymes in the nicotinic acid pathway, leading to inhibition or activation of these enzymes. This, in turn, affects the synthesis and metabolism of nicotinic acid derivatives. Additionally, this compound can modulate gene expression by influencing transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical and cellular effects. Long-term exposure to the compound has been observed to result in alterations in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects on cellular metabolism and energy production. At high doses, it can lead to toxic or adverse effects, including cellular damage and apoptosis. Threshold effects have been observed, where the compound exhibits a dose-dependent response, with higher doses leading to more pronounced effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the nicotinic acid pathway. It interacts with enzymes and cofactors involved in the synthesis and metabolism of nicotinic acid derivatives. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism and energy production. Additionally, the compound can influence other metabolic pathways, such as the methionine cycle and the transsulfuration pathway .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biochemical and cellular effects. The compound is transported across cell membranes by specific transporters and binding proteins. Once inside the cell, it can localize to various cellular compartments, including the cytoplasm and nucleus. The distribution of the compound within tissues can also affect its overall activity and function .

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence cellular metabolism and energy production. Additionally, its localization to the nucleus can affect gene expression and other nuclear processes .

Properties

IUPAC Name

methyl 2-amino-5-cyanopyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-13-8(12)6-2-5(3-9)4-11-7(6)10/h2,4H,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXRKEGJJWJLXNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=CC(=C1)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801259870
Record name Methyl 2-amino-5-cyano-3-pyridinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801259870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227048-81-8
Record name Methyl 2-amino-5-cyano-3-pyridinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227048-81-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-amino-5-cyano-3-pyridinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801259870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.